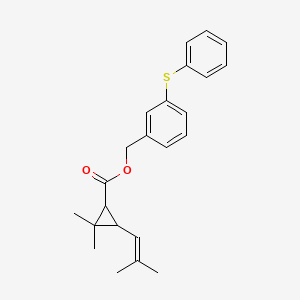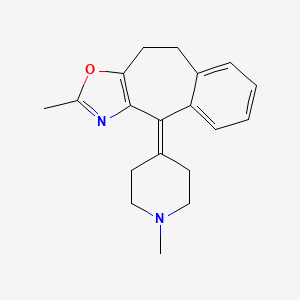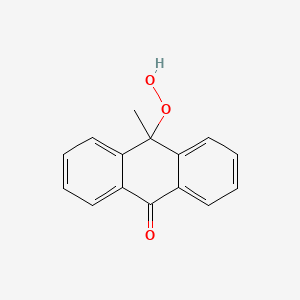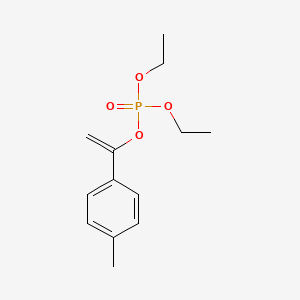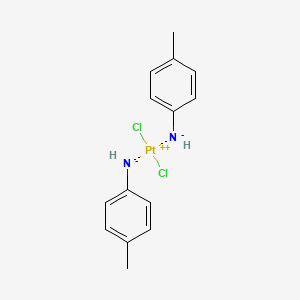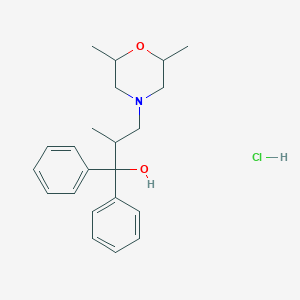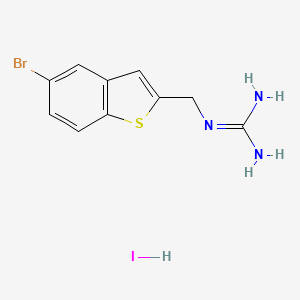
((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a brominated benzothiophene ring linked to a guanidine group, forming a monohydriodide salt. Its distinct molecular configuration makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide typically involves the following steps:
Guanidination: The attachment of a guanidine group to the brominated benzothiophene.
Formation of Monohydriodide Salt: The final step involves the formation of the monohydriodide salt through the reaction with hydroiodic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and guanidination processes, followed by purification and crystallization to obtain the monohydriodide salt in high purity. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the guanidine group or the benzothiophene ring.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzothiophene ring.
Scientific Research Applications
Chemistry
In chemistry, ((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound may be studied for its potential interactions with biological molecules. Its guanidine group can form hydrogen bonds with proteins and nucleic acids, making it a candidate for drug design and molecular biology research.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets suggests possible applications in developing new pharmaceuticals.
Industry
Industrially, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be harnessed for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of ((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can interact with negatively charged sites on proteins and nucleic acids, potentially modulating their function. The brominated benzothiophene ring may also participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: A brominated benzothiophene derivative used in the synthesis of therapeutic agents.
2-[(5-Bromo-1-benzothiophen-2-yl)methyl]guanidine: A similar compound without the monohydriodide salt form.
Uniqueness
((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide is unique due to its specific combination of a brominated benzothiophene ring and a guanidine group, forming a monohydriodide salt. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
22963-98-0 |
|---|---|
Molecular Formula |
C10H11BrIN3S |
Molecular Weight |
412.09 g/mol |
IUPAC Name |
2-[(5-bromo-1-benzothiophen-2-yl)methyl]guanidine;hydroiodide |
InChI |
InChI=1S/C10H10BrN3S.HI/c11-7-1-2-9-6(3-7)4-8(15-9)5-14-10(12)13;/h1-4H,5H2,(H4,12,13,14);1H |
InChI Key |
CSBHWVARHHPXDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)CN=C(N)N.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






